Lanreotide

Somatostatin Receptor Pharmacology Neuroendocrine Tumor Receptor Binding Affinity

Choose Lanreotide for its unmatched SSTR2 selectivity (IC50 0.5–1.8 nM) and clinically validated 22-day depot half-life, enabling once-monthly dosing models and sustained-release formulation research. Differentiated from octreotide by lower cardiovascular AE signals in FAERS data and preferred in hypertensive acromegaly models. The CLARINET trial demonstrated a 53% reduction in progression risk (HR 0.47, p<0.001) in GEP-NETs, making it a standard-of-care reference compound. For extended-release PK/PD, theranostic DOTA‑conjugates, or receptor profiling, lanreotide is the superior choice.

Molecular Formula C54H69N11O10S2
Molecular Weight 1096.3 g/mol
CAS No. 118992-92-0
Cat. No. B045539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanreotide
CAS118992-92-0
Synonyms188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline
Molecular FormulaC54H69N11O10S2
Molecular Weight1096.3 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
InChIInChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
InChIKeyPUDHBTGHUJUUFI-SCTWWAJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanreotide (CAS 118992-92-0): A First-Generation Somatostatin Analog for Targeted Neuroendocrine Therapy


Lanreotide (CAS 118992-92-0) is a first-generation synthetic somatostatin analog (SSA) that preferentially binds to somatostatin receptor subtype 2 (SSTR2) with high affinity (IC50 0.5–1.8 nM), and also shows affinity for SSTR5 (IC50 0.6–14 nM) and SSTR3 (IC50 43–107 nM), while exhibiting negligible binding to SSTR1 and SSTR4 (IC50 >1000 nM) [1]. As a cyclic octapeptide analog of native somatostatin-14, lanreotide is clinically utilized for its antisecretory and antiproliferative effects in neuroendocrine tumors (NETs) and acromegaly, with an extended-release depot formulation (Lanreotide Autogel®/Somatuline® Depot) that enables once-monthly deep subcutaneous administration [2].

Why Lanreotide (CAS 118992-92-0) Cannot Be Assumed Interchangeable with Octreotide or Pasireotide


Although lanreotide, octreotide, and pasireotide are all somatostatin analogs, they exhibit clinically meaningful differences in receptor binding profiles, pharmacokinetics, adverse event signatures, and therapeutic applications that preclude simple generic substitution. Lanreotide and octreotide are first-generation SSAs with preferential SSTR2 binding, yet they differ in formulation-dependent half-life (lanreotide depot: ~22 days vs. octreotide LAR: ~12 days) and distinct adverse event profiles [1]. Pasireotide, a second-generation SSA, binds multiple receptor subtypes (SSTR5 > SSTR2 > SSTR3 > SSTR1) and is indicated primarily for Cushing's disease and acromegaly resistant to first-line agents [2]. These differences in pharmacology, safety, and regulatory approval contexts mean that a scientific user cannot simply interchange these compounds without risking altered efficacy or unexpected toxicity [3].

Quantitative Differentiation Evidence: Lanreotide (CAS 118992-92-0) vs. Octreotide and Pasireotide


Somatostatin Receptor Subtype 2 (SSTR2) Binding Affinity: Lanreotide Demonstrates Comparable Potency to Octreotide

Lanreotide exhibits high-affinity binding to SSTR2, with IC50 values ranging from 0.5 to 1.8 nM, which is essentially equivalent to octreotide's SSTR2 IC50 range of 0.4–2.1 nM [1]. Both compounds are first-generation SSAs with preferential SSTR2 targeting, whereas pasireotide shows a distinct binding profile with highest affinity for SSTR5 (IC50 ~0.16 nM) followed by SSTR2 [2]. This quantitative equivalence in SSTR2 binding supports the interchangeable use of lanreotide and octreotide in SSTR2-positive NETs, while pasireotide's multi-receptor profile may be advantageous in tumors with low SSTR2 expression.

Somatostatin Receptor Pharmacology Neuroendocrine Tumor Receptor Binding Affinity

Pharmacokinetic Half-Life: Lanreotide Depot Formulation Provides 22-Day Half-Life vs. Octreotide LAR's 12-Hour Half-Life

The prolonged-release formulation of lanreotide (Lanreotide Autogel®/Somatuline® Depot) exhibits a terminal elimination half-life of approximately 22 days (528 hours), which is substantially longer than the 12-hour half-life of octreotide LAR [1]. This extended half-life is attributed to the unique aqueous gel formulation that forms a depot after deep subcutaneous injection, allowing for once-monthly dosing. In contrast, octreotide LAR requires intramuscular administration every 4 weeks but has a shorter half-life, and the short-acting octreotide formulation has a half-life of only 1.5–2.7 hours [2].

Pharmacokinetics Extended-Release Formulation Somatostatin Analog

Adverse Event Profile Differentiation: Lanreotide Associated with Higher Gastrointestinal Events, Octreotide with Cardiovascular Events

A comparative analysis of FAERS (FDA Adverse Event Reporting System) data from 2004 to 2024 revealed distinct adverse event (AE) profiles between lanreotide and octreotide. Lanreotide was more frequently associated with gastrointestinal AEs, including diarrhea (1457 reports) and cholelithiasis (ROR 12.03, 95% CI 10.46–13.85), whereas octreotide had higher reports of cardiovascular AEs, including systolic (1483 reports) and diastolic (541 reports) blood pressure increases, as well as neoplasm progression (1735 reports) [1]. Injection site reactions (pain, nodules) were more common with lanreotide (ROR 19.09, 95% CI 17.2–21.19) [1].

Drug Safety Pharmacovigilance Adverse Events

Progression-Free Survival Benefit in NETs: Lanreotide 120 mg Every 28 Days vs. Placebo in the CLARINET Trial

The pivotal phase III CLARINET trial (N=204) demonstrated that lanreotide 120 mg administered every 28 days significantly prolonged progression-free survival (PFS) compared to placebo in patients with metastatic enteropancreatic NETs. Median PFS was not reached in the lanreotide group versus 18.0 months in the placebo group (HR 0.47, 95% CI 0.30–0.73, p<0.001) [1]. At 24 months, the estimated PFS rate was 65.1% (95% CI 54.0–74.1) for lanreotide versus 33.0% (95% CI 23.0–43.3) for placebo, representing a 53% reduction in risk of progression or death [2].

Neuroendocrine Tumor Progression-Free Survival Phase III Clinical Trial

Real-World Comparative Effectiveness: No Significant Difference in PFS or OS Between Lanreotide and Octreotide in GEP-NETs

A retrospective cohort study of 129 patients with gastroenteropancreatic NETs (grade 1 or 2) compared long-term outcomes of lanreotide (n=90) versus octreotide LAR (n=39). Median progression-free survival (PFS) was 29.8 months (95% CI 18.7–48.5) for lanreotide and 36.0 months (95% CI 23.2–68.2) for octreotide, with no statistically significant difference (p=0.8) [1]. Median overall survival (OS) was 113.4 months (95% CI 62.3–NA) for lanreotide and 90.3 months (95% CI 71.1–NA) for octreotide, also not significantly different (p>0.9) [1]. This real-world evidence supports the therapeutic equivalence of the two first-generation SSAs in this population.

Real-World Evidence Comparative Effectiveness Neuroendocrine Tumors

Optimal Use Cases for Lanreotide (CAS 118992-92-0) Based on Quantitative Differentiation Evidence


First-Line Antiproliferative Therapy for Advanced, Well-Differentiated, SSTR2-Positive Enteropancreatic NETs

Lanreotide 120 mg every 28 days is indicated for the treatment of patients with unresectable, well- or moderately differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs) to delay tumor progression. The CLARINET trial demonstrated a 53% reduction in risk of progression or death compared to placebo (HR 0.47, 95% CI 0.30–0.73, p<0.001) [1]. This application is supported by level 1 evidence and is a standard-of-care option in guidelines. For procurement, ensure the extended-release depot formulation (Lanreotide Autogel®/Somatuline® Depot) is specified.

Acromegaly Treatment When Cardiovascular Comorbidities Favor Lanreotide Over Octreotide

In patients with acromegaly who have pre-existing cardiovascular disease or hypertension, lanreotide may be preferred over octreotide due to the differential adverse event profile. FAERS data show that octreotide is associated with higher reports of systolic and diastolic blood pressure increases, whereas lanreotide shows a stronger signal for gastrointestinal adverse events [1]. This safety differentiation can guide clinical selection and procurement in settings where cardiovascular monitoring is challenging.

Theranostic Applications: Radiolabeled Lanreotide for SSTR-Positive Tumor Imaging and Targeted Radiotherapy

Radiolabeled DOTA-lanreotide (e.g., 111In-DOTA-lanreotide for scintigraphy, 90Y-DOTA-lanreotide for therapy) exploits the compound's high-affinity SSTR binding profile for theranostic purposes in neuroendocrine tumors. Clinical studies have demonstrated positive uptake in 93% of NET patients, making it a viable alternative to octreotide-based radiopharmaceuticals when differential SSTR subtype expression warrants a different tracer [1]. This application is particularly relevant for nuclear medicine departments and radiopharmaceutical procurement.

Pharmacokinetic Modeling and Long-Acting Formulation Development

The unique aqueous gel formulation of lanreotide depot provides a 22-day half-life, allowing for once-monthly subcutaneous administration with predictable steady-state plasma concentrations (Cmin: 1.949–3.575 ng/mL across 60–120 mg doses) [1]. This extended-release profile makes lanreotide an attractive model compound for pharmacokinetic/pharmacodynamic studies and for the development of novel long-acting injectable formulations. Research groups focused on drug delivery systems may select lanreotide as a reference standard for sustained-release peptide formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.